molecular formula C12H17N3O9 B029593 Métronidazole |(\u03B2)-D-Glucuronide CAS No. 100495-98-5

Métronidazole |(\u03B2)-D-Glucuronide

Numéro de catalogue: B029593
Numéro CAS: 100495-98-5
Poids moléculaire: 347.28 g/mol
Clé InChI: KOVNZSSTXZPVCG-GOVZDWNOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metronidazole beta-D-Glucuronide is a metabolite of metronidazole, a widely used antibiotic belonging to the nitroimidazole class. This compound is formed through the conjugation of metronidazole with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. Metronidazole beta-D-Glucuronide is primarily used in analytical and research settings to study the metabolism and pharmacokinetics of metronidazole.

Applications De Recherche Scientifique

Pharmacological Applications

  • Prodrug Mechanism :
    • Metronidazole beta-D-glucuronide acts as a prodrug that can enhance the therapeutic efficacy of metronidazole. The glucuronidation process increases the solubility and bioavailability of the drug, allowing for more effective targeting of infections in the gastrointestinal tract and other anaerobic environments .
  • Anticancer Research :
    • The compound has been studied for its potential role in anticancer therapy. Research indicates that the activity of beta-glucuronidase (βGLU), which deconjugates glucuronides, can be leveraged to activate prodrugs selectively at tumor sites. This mechanism may improve drug delivery and reduce systemic toxicity .
  • Biomarker for Disease :
    • Elevated levels of βGLU activity, which can be influenced by the presence of metronidazole beta-D-glucuronide, have been proposed as biomarkers for various cancers, including breast and colon cancer. This enzyme's overexpression in pathological conditions makes it a potential target for diagnostic applications .
  • Inhibitor Development :
    • The compound has been explored in the development of βGLU inhibitors, which are being researched for their therapeutic implications in managing drug-induced toxicities and enhancing drug efficacy by preventing premature deactivation of therapeutic agents .

Clinical Applications

  • Periodontal Disease Treatment :
    • A study evaluated the efficacy of metronidazole and amoxicillin in patients with aggressive periodontitis. Results showed a significant reduction in βGLU activity post-treatment, suggesting that metronidazole beta-D-glucuronide may play a role in managing inflammatory responses associated with periodontal disease .
  • Gastrointestinal Infections :
    • Metronidazole is commonly prescribed for treating infections caused by anaerobic bacteria and protozoa. Its metabolite, beta-D-glucuronide, may enhance its effectiveness in targeting these pathogens by improving drug solubility and absorption in the gastrointestinal tract .

Analytical Applications

  • Forensic Toxicology :
    • Metronidazole beta-D-glucuronide is utilized as an analytical standard in forensic toxicology to detect metronidazole exposure in biological samples. Its identification helps assess drug metabolism and potential abuse cases .
  • Quality Control :
    • The compound serves as a reference material for quality control in pharmaceutical formulations containing metronidazole, ensuring accurate dosing and safety profiles during drug development .
  • Study on βGLU Activity Reduction :
    • In a clinical trial involving 14 patients with aggressive periodontitis, treatment with metronidazole and amoxicillin resulted in approximately 50% inhibition of βGLU activity over 36 months, indicating restoration of periodontal health through targeted therapy .
  • Anticancer Efficacy :
    • Research has indicated that utilizing glucuronide conjugates can enhance the selective release of active drugs at necrotic tumor sites via βGLU-mediated deglucuronidation, potentially leading to improved outcomes in cancer therapies .

Analyse Biochimique

Biochemical Properties

Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .

Cellular Effects

The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .

Molecular Mechanism

Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .

Dosage Effects in Animal Models

The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .

Metabolic Pathways

Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .

Transport and Distribution

It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Metronidazole beta-D-Glucuronide involves the conjugation of metronidazole with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include:

    Temperature: The reaction is usually carried out at physiological temperatures (37°C).

    pH: The optimal pH for the reaction is around 7.4.

    Solvent: Aqueous buffer solutions are commonly used as solvents.

Industrial Production Methods: In an industrial setting, the production of Metronidazole beta-D-Glucuronide can be scaled up using bioreactors that provide controlled conditions for the enzymatic reaction. The process involves:

    Substrate Preparation: Metronidazole and glucuronic acid are prepared in suitable concentrations.

    Enzyme Addition: UDP-glucuronosyltransferase is added to catalyze the reaction.

    Reaction Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure complete conversion.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Metronidazole beta-D-Glucuronide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed back to metronidazole and glucuronic acid under acidic or basic conditions.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Reduction: The nitro group in the metronidazole moiety can be reduced under anaerobic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium dithionite are employed under anaerobic conditions.

Major Products Formed:

    Hydrolysis: Metronidazole and glucuronic acid.

    Oxidation: Oxidized derivatives of metronidazole.

    Reduction: Reduced forms of metronidazole.

Mécanisme D'action

The mechanism of action of Metronidazole beta-D-Glucuronide is primarily related to its role as a metabolite of metronidazole. Metronidazole itself exerts its effects by:

    Reduction: Under anaerobic conditions, the nitro group of metronidazole is reduced, leading to the formation of reactive intermediates.

    DNA Interaction: These intermediates interact with the DNA of anaerobic bacteria and protozoa, causing strand breakage and inhibition of nucleic acid synthesis.

    Cell Death: The disruption of DNA synthesis ultimately leads to cell death.

Metronidazole beta-D-Glucuronide, being a conjugated form, is more water-soluble and is excreted from the body, thus playing a role in the detoxification and elimination of metronidazole.

Comparaison Avec Des Composés Similaires

Metronidazole beta-D-Glucuronide can be compared with other similar compounds such as:

    Tinidazole beta-D-Glucuronide: Another nitroimidazole conjugate with similar pharmacokinetic properties.

    Ornidazole beta-D-Glucuronide: Similar in structure and function but with different pharmacological profiles.

    Secnidazole beta-D-Glucuronide: Another related compound with distinct therapeutic applications.

Uniqueness: Metronidazole beta-D-Glucuronide is unique due to its specific formation from metronidazole, a widely used antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. Its role in the metabolism and excretion of metronidazole makes it a valuable compound in pharmacokinetic and toxicological studies.

Activité Biologique

Metronidazole β-D-glucuronide (MβG) is a significant metabolite of metronidazole, an antibiotic widely used for treating various anaerobic infections and protozoal diseases. Understanding the biological activity of MβG is crucial for evaluating its pharmacological implications, therapeutic efficacy, and potential side effects.

Overview of Metronidazole

Metronidazole is primarily known for its action against anaerobic bacteria and protozoa. It functions as a prodrug that undergoes reductive activation in susceptible organisms, leading to the formation of reactive intermediates that inhibit DNA synthesis. The metabolism of metronidazole involves several pathways, with glucuronidation being a key phase II metabolic reaction that enhances the drug's elimination from the body .

Formation and Characteristics of Metronidazole β-D-Glucuronide

MβG is formed through the conjugation of metronidazole with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This process generally results in a less active metabolite that is more readily excreted due to increased polarity . However, the biological activity of MβG is not merely a passive consequence of glucuronidation; it exhibits notable interactions with various biological systems.

1. Enzyme Inhibition

Recent studies have highlighted that MβG can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, MβG has been shown to cause time-dependent inhibition of CYP2A6 without requiring NADPH at certain concentrations . This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or reducing their efficacy.

CYP Enzyme Inhibition Type Concentration
CYP2A6Time-dependent200-500 µM
CYP3AWeak inhibitionVariable

2. Gut Microbiome Interaction

The presence or absence of gut microbiota significantly influences the metabolism of metronidazole and its glucuronide forms. In germ-free mice studies, alterations in mRNA expression levels for various CYP enzymes were observed upon metronidazole administration, indicating that gut flora can modulate the pharmacodynamics of MβG through changes in enzyme activity .

3. Therapeutic Implications

MβG's ability to revert to active forms at necrotic sites via β-glucuronidase-mediated deglucuronidation enhances its therapeutic potential in certain conditions. This mechanism allows for selective release and activation at sites needing targeted treatment, potentially improving outcomes in chronic conditions like Lyme disease .

Neurological Events Associated with Metronidazole

A nested case-control study indicated an increased risk of neurological events associated with metronidazole use compared to clindamycin. The odds ratio for central nervous system events was significantly higher among metronidazole users, suggesting that both the parent drug and its metabolites may contribute to adverse effects .

Clinical Pharmacology in Pediatric Populations

In infants and children, dosing regimens for metronidazole must consider the pharmacokinetics influenced by its metabolites, including MβG. Studies have shown variations in dosing efficacy based on age and metabolic capacity, emphasizing the need for careful monitoring when administering this drug to younger patients .

Propriétés

Numéro CAS

100495-98-5

Formule moléculaire

C12H17N3O9

Poids moléculaire

347.28 g/mol

Nom IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

Clé InChI

KOVNZSSTXZPVCG-GOVZDWNOSA-N

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

SMILES isomérique

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

SMILES canonique

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Synonymes

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.